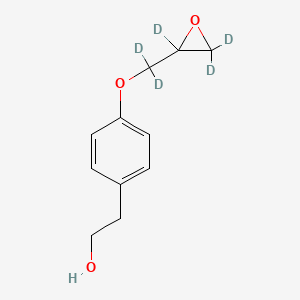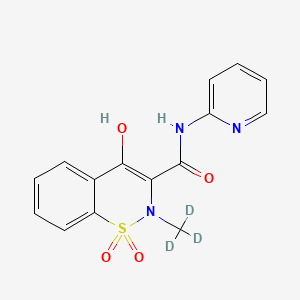
吡罗昔康-d3
描述
吡罗昔康-d3 是吡罗昔康的氘代形式,吡罗昔康是一种非甾体抗炎药 (NSAID),常用于治疗骨关节炎和类风湿性关节炎的症状。 氘原子取代了吡罗昔康分子中的三个氢原子,由于同位素效应,这有助于研究药物的药代动力学和代谢途径 .
科学研究应用
吡罗昔康-d3 在科学研究中有多种应用,包括:
药代动力学研究: 用于研究吡罗昔康在体内的吸收、分布、代谢和排泄 (ADME)。
代谢途径分析: 有助于识别代谢途径和中间体。
同位素效应研究: 用于研究动力学同位素效应及其对药物代谢的影响。
药物相互作用研究: 有助于了解与其他药物和酶的相互作用。
作用机制
吡罗昔康-d3 通过抑制环氧合酶 (COX) 发挥作用,环氧合酶参与前列腺素的合成。前列腺素是脂类化合物,在炎症和疼痛中起关键作用。 通过抑制 COX,this compound 减少前列腺素的生成,从而减轻炎症和疼痛 .
类似化合物:
美洛昔康: 另一种作用机制相似但化学结构不同的 NSAID。
替诺昔康: 与吡罗昔康相似,但半衰期更长。
洛索昔康: 以其强效的抗炎作用而闻名。
This compound 的独特性:
氘标记: 氘原子的存在使this compound 在药代动力学和代谢研究中具有独特性。
稳定性: 氘掺入可以增强化合物的稳定性,使其适用于长期研究。
This compound 因其氘标记而脱颖而出,这在科学研究中提供了独特的优势,特别是在了解吡罗昔康的药代动力学和代谢方面。
安全和危害
未来方向
Piroxicam-d3 is intended for use as an internal standard for the quantification of Piroxicam by GC- or LC-MS . It has potential applications in the field of lipid research . A study has shown that decreasing particle size with a solution-to-particle method known as nanoforming can improve dissolution and thus bioavailability . This indicates that nanoforming is an alternative to complex formulation such as cyclodextrins based products .
生化分析
Biochemical Properties
Piroxicam-d3, like its parent compound Piroxicam, primarily exerts its effects by inhibiting the enzyme cyclooxygenase (COX), thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain . The inhibition of COX by Piroxicam-d3 is reversible, which distinguishes it from some other NSAIDs . The drug’s interaction with COX enzymes underscores its role in biochemical reactions .
Cellular Effects
Piroxicam-d3 impacts various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving prostaglandins . By inhibiting the synthesis of prostaglandins, Piroxicam-d3 can affect gene expression and cellular metabolism, leading to reduced inflammation and pain .
Molecular Mechanism
The molecular mechanism of action of Piroxicam-d3 involves its binding to and inhibition of the COX enzymes . This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The drug’s effects at the molecular level also include potential interactions with other biomolecules and possible impacts on gene expression .
Temporal Effects in Laboratory Settings
The effects of Piroxicam-d3 can change over time in laboratory settings. The drug is known for its long half-life, which allows for once-daily dosing . Information on the drug’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Piroxicam-d3 can vary with different dosages in animal models . For instance, the drug has been reported to have a median lethal dose of less than 500 mg/kg in mice and rats . High doses may lead to adverse effects, while lower doses may be effective without causing significant side effects .
Metabolic Pathways
Piroxicam-d3 is involved in several metabolic pathways. It is extensively metabolized in the liver, primarily through hydroxylation and conjugation processes . The drug’s interactions with various enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels .
Transport and Distribution
Piroxicam-d3 is distributed within cells and tissues in a manner that allows it to exert its therapeutic effects . The drug’s transport involves its binding to plasma proteins and its distribution is influenced by its lipophilic properties . The drug can also cross the blood-brain barrier, which may be relevant in certain therapeutic contexts .
准备方法
合成路线和反应条件: 吡罗昔康-d3 的合成涉及将氘原子掺入吡罗昔康分子中。这可以通过多种方法实现,包括:
氘交换反应: 该方法涉及在氘化试剂(如重水 (D2O) 或氘代溶剂)存在下将氢原子与氘交换。
直接合成: 这涉及在吡罗昔康合成中使用氘代起始原料。例如,在合成过程中使用氘代吡啶。
工业生产方法: this compound 的工业生产通常涉及在受控条件下进行大规模氘交换反应,以确保高产率和纯度。该过程可能包括:
催化氘化: 使用钯碳 (Pd/C) 等催化剂来促进氢与氘的交换。
高压反应: 在高压下进行反应,以提高氘掺入速率。
化学反应分析
反应类型: 吡罗昔康-d3 经历各种化学反应,包括:
氧化: this compound 可以被氧化形成亚砜和砜。
还原: 还原反应可以将this compound 转化为其相应的胺衍生物。
取代: 亲核取代反应可以在吡啶环上发生。
常用试剂和条件:
氧化剂: 过氧化氢 (H2O2),间氯过氧苯甲酸 (m-CPBA)。
还原剂: 氢化铝锂 (LiAlH4),硼氢化钠 (NaBH4)。
取代试剂: 卤化剂,如溴 (Br2) 或氯 (Cl2)。
主要产物:
氧化产物: 亚砜,砜。
还原产物: 胺。
取代产物: 卤代衍生物。
相似化合物的比较
Meloxicam: Another NSAID with a similar mechanism of action but with a different chemical structure.
Tenoxicam: Similar to Piroxicam but with a longer half-life.
Lornoxicam: Known for its potent anti-inflammatory effects.
Uniqueness of Piroxicam-d3:
Deuterium Labeling: The presence of deuterium atoms makes Piroxicam-d3 unique for pharmacokinetic and metabolic studies.
Stability: Deuterium incorporation can enhance the stability of the compound, making it useful for long-term studies.
Piroxicam-d3 stands out due to its deuterium labeling, which provides unique advantages in scientific research, particularly in understanding the pharmacokinetics and metabolism of Piroxicam.
属性
IUPAC Name |
4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSPLQLAKJAUJT-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715737 | |
| Record name | 4-Hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-N-(pyridin-2-yl)-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942047-64-5 | |
| Record name | 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-2-(methyl-d3)-N-2-pyridinyl-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942047-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-N-(pyridin-2-yl)-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 942047-64-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



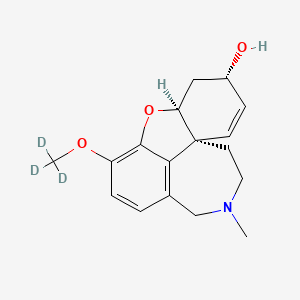
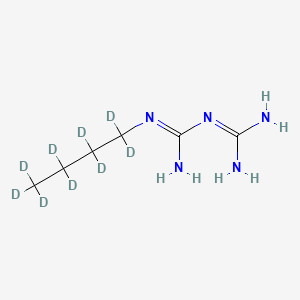
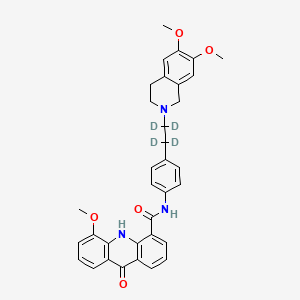

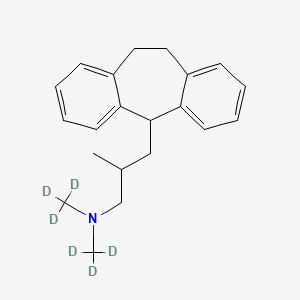
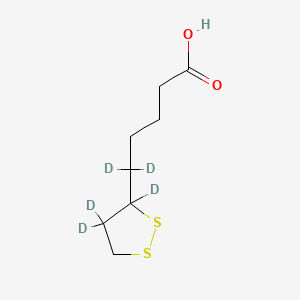
![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/no-structure.png)
![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)
![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)
![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)
